molecular formula C17H17ClN2O3S B2746753 2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941920-20-3

2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2746753
CAS RN: 941920-20-3
M. Wt: 364.84
InChI Key: FSLCXSFWLHDMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has shown promising results in treating autoimmune diseases. This drug belongs to the class of Janus Kinase (JAK) inhibitors, which are known to suppress the immune system by blocking the activity of JAK enzymes.

Scientific Research Applications

Environmental Fate and Remediation Strategies

Fate Processes of Chlorobenzenes in Soil : Chlorobenzenes (CBs), which share structural similarities with 2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, are highlighted for their environmental persistence and toxicity. These compounds are detected across multiple environmental matrices due to their extensive use in agriculture and industry. The review discusses the environmental fate processes of CBs, particularly in soil, and explores remediation strategies such as biodegradation and immobilization to mitigate their presence and impact (Brahushi et al., 2017).

Toxicity and Environmental Impact

Environmental and Health Effects of Organochlorine Pesticide Residues : Organochlorine pesticides, related in structure and use to this compound, pose significant environmental and health risks. These compounds are persistent, bioaccumulative, and can lead to ecological imbalances and health issues, including potential carcinogenic effects. The review emphasizes the need for monitoring and managing their presence in the environment (Taiwo, 2019).

Antimicrobial Properties and Resistance

Biocidal Agents and Antibiotic Resistance : The use of biocidal agents for disinfection, which may include compounds like this compound, has been scrutinized for potentially enhancing antibiotic resistance in Gram-negative species. This comprehensive review evaluates the effects of sublethal concentrations of biocidal agents on antibiotic resistance, underscoring the importance of judicious use to mitigate cross-resistance risks (Kampf, 2018).

Mechanisms of Action and Pharmacological Review

Chlorogenic Acid as a Model for Antioxidant Activity : While not directly related to this compound, the review of chlorogenic acid's antioxidant, anti-inflammatory, and various pharmacological activities provides insights into the potential for structurally related compounds to exhibit diverse biological effects. These effects are relevant for understanding the broad implications of chemical interactions within biological systems (Naveed et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is Factor Xa (FXa) . FXa is a coagulation enzyme that plays a crucial role in the blood clotting process. It is involved in the conversion of prothrombin to thrombin, which subsequently leads to the formation of fibrin clots .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . This compound shows competitive inhibition of FXa versus the synthetic tripeptide substrate .

Biochemical Pathways

By inhibiting FXa, this compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a fibrin clot . Specifically, it prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by this compound leads to a reduction in thrombin generation . This results in a decrease in the formation of fibrin clots, thereby preventing thrombosis . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

properties

IUPAC Name

2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-15-5-1-2-6-16(15)24(22,23)19-13-8-10-14(11-9-13)20-12-4-3-7-17(20)21/h1-2,5-6,8-11,19H,3-4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLCXSFWLHDMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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